

Fomesafen sodium solubility and stability in different solvent systems

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Compound of Interest

Compound Name: **Fomesafen sodium**

Cat. No.: **B034405**

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An In-depth Technical Guide on the Solubility and Stability of **Fomesafen Sodium**

Introduction

Fomesafen sodium, the salt of the herbicide fomesafen, is a member of the diphenylether chemical family. It is utilized for the post-emergence control of broad-leaved weeds in various crops, including soybeans and other legumes.^[1] The efficacy and formulation of **fomesafen sodium** are intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions. This technical guide provides a comprehensive overview of these characteristics for researchers, scientists, and professionals in drug development.

Fomesafen acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll production in plants.^{[2][3]} This inhibition leads to the accumulation of radical oxygen species, causing irreversible damage to plant cell membranes.^{[2][3]} Understanding the solubility and stability of **fomesafen sodium** is critical for developing stable, effective, and commercially viable herbicide formulations.

Solubility of Fomesafen and Fomesafen Sodium

The solubility of fomesafen is highly dependent on whether it is in its acidic form or as a sodium salt. The sodium salt exhibits significantly higher aqueous solubility, a crucial factor for creating concentrated aqueous formulations.^{[4][5]}

Quantitative Solubility Data

The following tables summarize the solubility of fomesafen and its sodium salt in various aqueous and organic solvent systems.

Table 1: Solubility of **Fomesafen Sodium**

Solvent	Temperature (°C)	Solubility
Water	Not Specified	600 g/L[5]
Propylene Glycol	25	631 mg/mL[1]
Octanol	25	12 mg/mL[1]

| Ethyl Decanoate | 25 | 10 mg/mL[1] |

Table 2: Solubility of Fomesafen (Acid Form)

Solvent System	Temperature (°C)	Solubility
Aqueous Solutions		
Purified Water	Not Specified	23 mg/L[6]
Water	20	50 mg/L[7]
1M HCl	Not Specified	0.64 mg/L[6]
pH 5 Buffer	Not Specified	91 mg/L[6]
pH 7 Buffer	Not Specified	1,200 mg/L[6]
pH 9 Buffer	Not Specified	10,000 mg/L[6]
Organic Solvents		
Acetone	20	300 g/L[7][8]
Cyclohexanone	Not Specified	150 g/L[8]
Methanol	20	25 g/L[7][8]
Xylene	20	1.9 g/L[7][8]

| Hexane | Not Specified | 0.5 g/L[8][9] |

Stability of Fomesafen Sodium

Fomesafen sodium exhibits notable stability under various conditions, though it is susceptible to photodegradation.

Summary of Stability Data

Table 3: Stability Profile of Fomesafen and its Sodium Salt

Condition	Observation
Thermal Stability	Stable for at least 6 months when stored at 50°C.[1]
Hydrolytic Stability	Resistant to hydrolysis in both acidic and alkaline conditions.[1] When heated at 40°C for 31 days in 10^{-3} M HCl and NaOH solutions, less than 8% hydrolysis was observed.[6]

| Photostability | Decomposed by light.[1] However, after 32 days of exposure to sunlight at pH 7, approximately 92-94% of the initial amount remained unchanged.[6] |

Experimental Protocols

The determination of **fomesafen sodium** concentration in various matrices is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) and HPLC with tandem mass spectrometry (LC/MS/MS) are the predominant analytical techniques.[6][8]

Protocol 1: Determination of Fomesafen in Water/Soil Samples

This protocol outlines a general method for quantifying fomesafen residues.

- Sample Preparation and Extraction:
 - For soil samples, a known weight is extracted with a mixture of methylene chloride and acidified water.[10]
 - For water samples, a known volume is acidified and then extracted with methylene chloride.[10]
 - For crop commodities, residues are extracted with 1% hydrochloric acid in acetonitrile.[8]
 - The sample is vortexed and sonicated to ensure complete extraction.[10]
- Cleanup:

- A measured portion of the extract is evaporated to dryness.[10]
- The residue is redissolved in the mobile phase for HPLC analysis.[10]
- Alternatively, the extract can be passed through a Solid-Phase Extraction (SPE) column for cleanup.[8]
- Chromatographic Analysis (HPLC):
 - Column: Spherisorb ODS-2, 5 µm particle size, 150 mm x 4.6 mm i.d., or equivalent.[10]
 - Mobile Phase: A mixture of HPLC grade acetonitrile and water (e.g., 90:10 or 30:70 v/v), containing a salt like potassium nitrate (e.g., 1.01 g/L or 0.700 g/L), and adjusted to pH 3 with phosphoric acid.[10]
 - Detection: UV detector set at 290 nm.[10]
 - Flow Rate: Typically 1.0 - 1.5 mL/min.
 - Injection Volume: 20 - 100 µL.
- Quantification:
 - A calibration curve is generated using a series of fomesafen analytical standards (e.g., 0.05 µg/mL to 10 µg/mL).[10]
 - The concentration in the sample is determined by comparing its peak response to the calibration curve using the external standard method.[10] The identity of the fomesafen peak is confirmed by retention time matching.[10]

Protocol 2: Stability Study Workflow

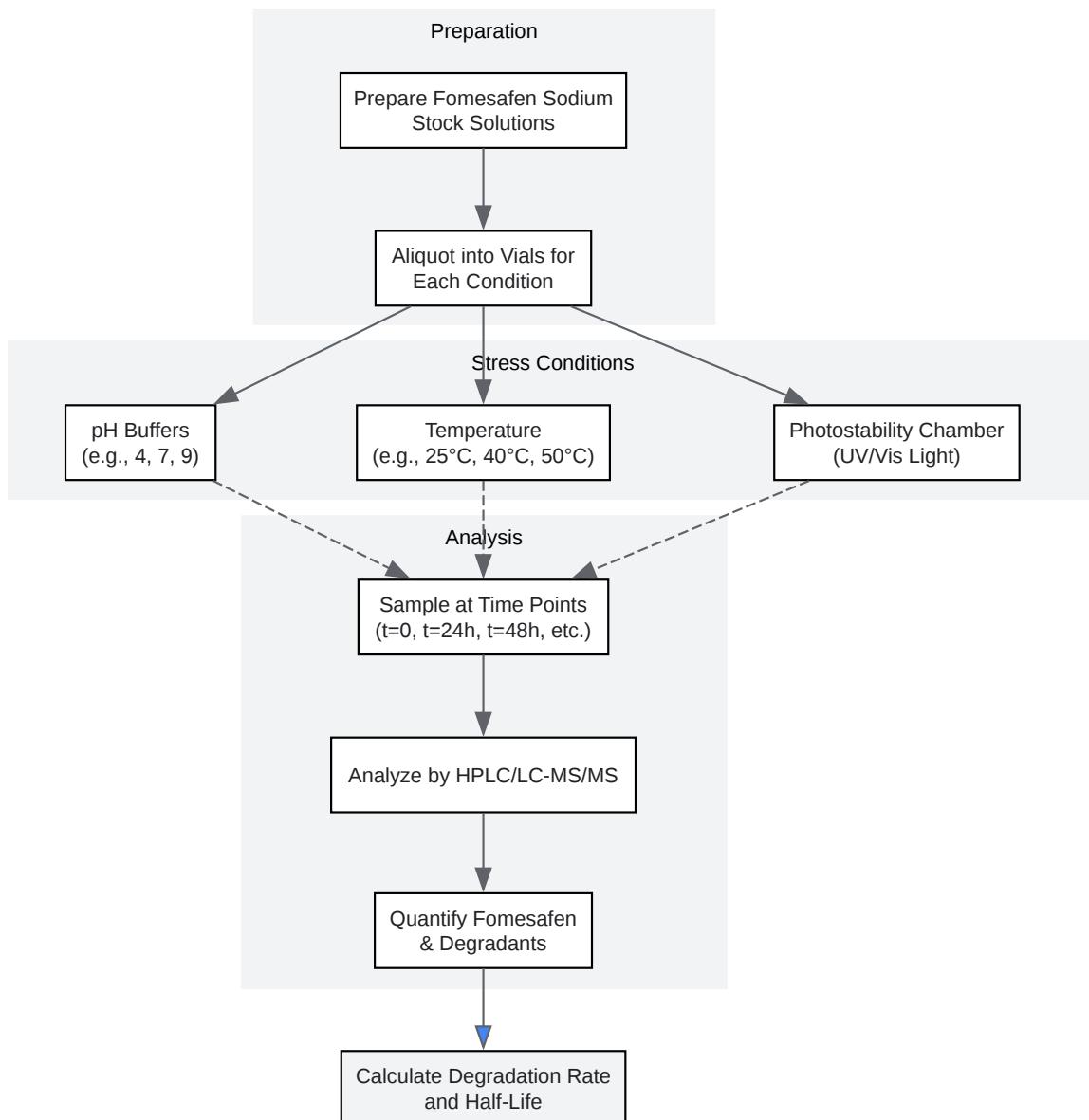
- Preparation: Prepare stock solutions of **fomesafen sodium** in the desired solvent systems (e.g., aqueous buffers of different pH, organic solvents).
- Stress Conditions: Subject the solutions to various conditions:

- Temperature: Store samples at different temperatures (e.g., refrigerated, ambient, elevated).
- Light: Expose samples to controlled UV or fluorescent light, with a dark control stored under identical conditions.
- pH: Use aqueous buffers ranging from acidic to alkaline (e.g., pH 4, 7, 9).
- Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
- Analysis: Analyze the samples using a validated stability-indicating method, such as the HPLC protocol described above, to determine the concentration of remaining **fomesafen sodium** and identify any degradation products.
- Data Evaluation: Calculate the degradation rate and half-life ($t_{1/2}$) under each condition.

Visualizations

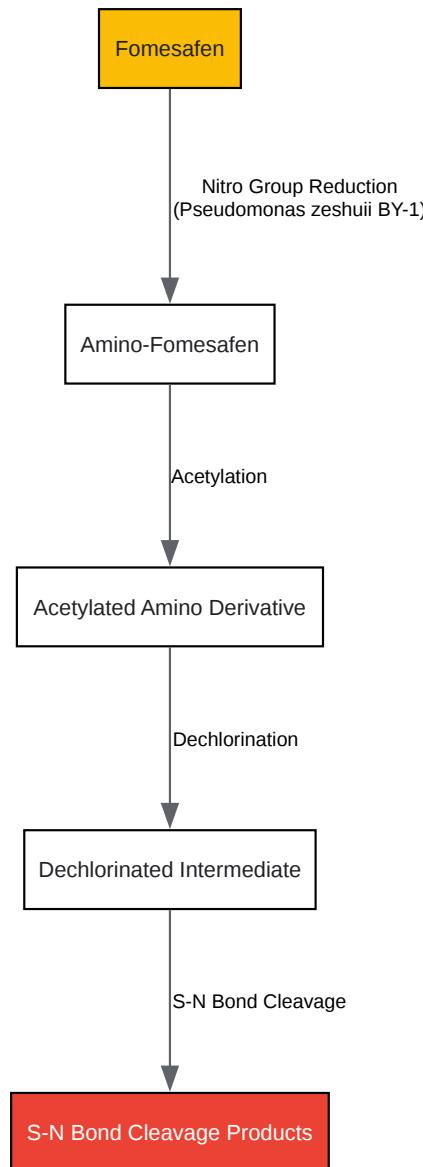
Experimental and Degradation Pathways

The following diagrams illustrate a typical workflow for stability analysis and the microbial degradation pathway of fomesafen.



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Caption: Workflow for **Fomesafen Sodium** Stability Testing.



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Caption: Microbial Degradation Pathway of Fomesafen.

Conclusion

Fomesafen sodium demonstrates significantly enhanced aqueous solubility compared to its acid form, a property that is highly pH-dependent. This makes it suitable for the development of high-concentration soluble liquid formulations. The compound is thermally stable and resistant to hydrolysis across a range of pH values. However, its susceptibility to photodegradation is a critical consideration for formulation and storage, necessitating protection from light to ensure long-term stability. The analytical methods outlined, primarily based on HPLC, provide robust frameworks for the accurate quantification of **fomesafen sodium** in various solubility and stability studies. The microbial degradation pathway highlights an important route of environmental dissipation.^{[11][12]} This comprehensive technical overview serves as a vital resource for professionals engaged in the formulation and development of fomesafen-based herbicides.

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